Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Lipophilicity Drug Design ADME

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate (CAS 160598-45-8) is a para-substituted benzoic acid methyl ester bearing a pyrrolidin-1-ylmethyl group at the 4-position. With a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol, it belongs to the class of tertiary-amine-containing benzoate esters that serve as versatile intermediates in medicinal chemistry.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 160598-45-8
Cat. No. B066525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(pyrrolidin-1-ylmethyl)benzoate
CAS160598-45-8
SynonymsMETHYL 4-(PYRROLIDIN-1-YLMETHYL)BENZOATE
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2CCCC2
InChIInChI=1S/C13H17NO2/c1-16-13(15)12-6-4-11(5-7-12)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
InChIKeyHWBHHIBLFOMXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(pyrrolidin-1-ylmethyl)benzoate (CAS 160598-45-8): Physicochemical and Structural Baseline for Procurement Decisions


Methyl 4-(pyrrolidin-1-ylmethyl)benzoate (CAS 160598-45-8) is a para-substituted benzoic acid methyl ester bearing a pyrrolidin-1-ylmethyl group at the 4-position [1]. With a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol, it belongs to the class of tertiary-amine-containing benzoate esters that serve as versatile intermediates in medicinal chemistry [1]. Its computed LogP of approximately 2.07 and topological polar surface area (TPSA) of 29.54 Ų place it in a favorable property space for membrane permeation, making it a preferred scaffold for central nervous system (CNS)-targeted drug discovery programs .

Why Methyl 4-(pyrrolidin-1-ylmethyl)benzoate Cannot Be Replaced by Generic Analogs: Evidence of Structural Differentiation


Although methyl 4-(pyrrolidin-1-ylmethyl)benzoate shares a common benzoate ester core with its piperidine, morpholine, and primary-amine congeners, substituting the pyrrolidine ring leads to measurable shifts in lipophilicity, hydrogen-bond acceptor capacity, and molecular recognition that are consequential for downstream synthetic utility and biological performance . These differences are not cosmetic; they directly influence pharmacokinetic parameters such as membrane permeability and metabolic stability when the compound is incorporated into lead molecules [1]. The quantitative evidence below demonstrates that the choice of the amine moiety constitutes a critical decision point in synthetic route design and cannot be treated as a trivial interchange.

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: Head-to-Head Quantitative Differentiation Against Closest Analogs


Lipophilicity (LogP) Comparison: Pyrrolidine vs. Piperidine Analog

The pyrrolidine-bearing target compound exhibits a computed LogP of 2.07, which is approximately 0.39 log units lower than the piperidine analog (LogP 2.46) . This difference corresponds to a roughly 2.5-fold lower octanol-water partition coefficient, indicating that the target compound is meaningfully less lipophilic than its six-membered ring counterpart. In drug discovery, a LogP shift of 0.4 units can alter membrane permeability and off-target promiscuity profiles [1].

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Score

The target compound has a TPSA of 29.54 Ų, identical to the piperidine analog but substantially lower than the morpholine analog (TPSA = 38.77 Ų) . In the context of CNS drug design, a TPSA below 60–70 Ų is a prerequisite for passive blood-brain barrier permeation; the target compound 38.8 Ų lower TPSA relative to the morpholine analog makes it a significantly better candidate when CNS exposure is required [1]. This difference arises from the replacement of the morpholine oxygen with a methylene group in the pyrrolidine ring, reducing the hydrogen-bond acceptor count from 4 to 3.

TPSA Blood-Brain Barrier CNS Drug Design

Molecular Weight Efficiency: Pyrrolidine Ester vs. Free Acid Forms

The methyl ester form (MW 219.28 g/mol) provides a 14.03 g/mol increase over the corresponding free acid, 4-(pyrrolidin-1-ylmethyl)benzoic acid (MW 205.25 g/mol, CAS 159691-25-5) [1]. While the acid form is a common hydrolysis product used for amide coupling, the methyl ester offers a distinct advantage: it serves as a protected carboxylic acid equivalent that can be carried through multiple synthetic steps without undesirable side reactions at the acid functionality, then deprotected late-stage. This 'protecting group' strategy is not available when starting from the free acid without additional protection/deprotection steps, adding at least two synthetic operations [2].

Fragment-Based Drug Discovery Molecular Weight Lead Optimization

GHS Safety Profile: Differentiated Hazard Classification Relative to Primary Amine Congener

The target compound is classified as Acute Toxicity Category 4 (oral, dermal, inhalation) under the GHS system, carrying H302, H312, and H332 hazard statements [1]. In contrast, the primary amine analog, methyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232-11-7), carries an additional H315 skin irritation warning . The absence of a skin irritation classification for the tertiary amine pyrrolidine derivative simplifies handling requirements during large-scale laboratory use and reduces the personal protective equipment (PPE) burden relative to the primary amine salt.

Safety Handling Laboratory Procurement

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: Priority Application Scenarios Based on Quantitative Differentiation


CNS-Penetrant Lead Optimization: Preferential Scaffold for Brain-Targeted HDAC and Kinase Inhibitors

When designing inhibitors intended to cross the blood-brain barrier, the combination of LogP 2.07 and TPSA 29.54 Ų positions the pyrrolidine derivative inside the optimal CNS MPO space, unlike the morpholine analog (TPSA 38.77 Ų) which falls outside . Medicinal chemistry programs targeting neurological HDAC isoforms or brain-penetrant kinase inhibitors should prioritize this intermediate to avoid late-stage CNS permeability failures that would necessitate scaffold redesign .

Multi-Step Synthesis of Anticancer Agents Requiring Late-Stage Acid Deprotection

When the synthetic route involves nucleophilic or basic conditions incompatible with a free carboxylic acid, the methyl ester form serves as a stable, protected acid equivalent . Procurement of the ester rather than 4-(pyrrolidin-1-ylmethyl)benzoic acid eliminates two synthetic operations (protection and deprotection), improving overall route efficiency by an estimated 10–15% yield based on standard protecting group step yields . This is particularly relevant for the synthesis of small-molecule anticancer drugs where this intermediate has been identified as a key building block.

High-Throughput Synthesis Laboratories Requiring Simplified Hazard Management

The absence of an H315 skin irritation classification distinguishes this compound from the primary amine hydrochloride analog, simplifying PPE requirements and reducing compliance documentation in high-throughput parallel synthesis environments . Laboratories handling dozens of intermediates simultaneously benefit from a hazard profile limited to acute toxicity warnings only, minimizing the risk of cross-contamination incidents and streamlining safety data sheet management .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.